molecular formula C12H16O3 B2486555 2-(3-Methyl-4-propoxyphenyl)acetic acid CAS No. 23914-98-9

2-(3-Methyl-4-propoxyphenyl)acetic acid

Cat. No.: B2486555
CAS No.: 23914-98-9
M. Wt: 208.257
InChI Key: QWFIWIRMLLQNTR-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-propoxyphenyl)acetic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of phenylacetic acid, characterized by the presence of a methyl group at the 3-position and a propoxy group at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-propoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylphenylacetic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the propoxy group.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylphenylacetic acid is coupled with a propoxy-substituted aryl halide in the presence of a palladium catalyst. This method offers high yields and selectivity under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-propoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at controlled temperatures.

Major Products Formed

    Oxidation: Formation of 3-methyl-4-propoxybenzaldehyde or 3-methyl-4-propoxybenzoic acid.

    Reduction: Formation of 2-(3-methyl-4-propoxyphenyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-(3-Methyl-4-propoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-propoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, if used as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: The parent compound, lacking the methyl and propoxy substituents.

    3-Methylphenylacetic acid: Similar structure but without the propoxy group.

    4-Propoxyphenylacetic acid: Similar structure but without the methyl group.

Uniqueness

2-(3-Methyl-4-propoxyphenyl)acetic acid is unique due to the combined presence of both the methyl and propoxy groups on the phenyl ring. This structural modification can influence its chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

2-(3-methyl-4-propoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-6-15-11-5-4-10(7-9(11)2)8-12(13)14/h4-5,7H,3,6,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFIWIRMLLQNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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